molecular formula C10H14N2O B8397888 2-Tert-butoxy-6-vinylpyrazine

2-Tert-butoxy-6-vinylpyrazine

Cat. No.: B8397888
M. Wt: 178.23 g/mol
InChI Key: KDYJFGDXGJNNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butoxy-6-vinylpyrazine is a pyrazine derivative featuring a tert-butoxy group at the 2-position and a vinyl group at the 6-position of the heteroaromatic ring. Pyrazines are nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and flavoring agents.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-ethenyl-6-[(2-methylpropan-2-yl)oxy]pyrazine

InChI

InChI=1S/C10H14N2O/c1-5-8-6-11-7-9(12-8)13-10(2,3)4/h5-7H,1H2,2-4H3

InChI Key

KDYJFGDXGJNNOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=CN=C1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key pyrazine derivatives with tert-butyl, tert-butoxy, or vinyl substituents are compared below:

Table 1: Structural and Functional Comparison of Pyrazine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Bioactivity Reference
2-Tert-butoxy-6-vinylpyrazine 2-tert-butoxy, 6-vinyl ~206.3 (calculated) High lipophilicity; potential reactivity
2-Tert-butyl-6-chloropyrazine 2-tert-butyl, 6-chloro Used in safety studies; moderate toxicity
5-tert-Butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide 5-tert-butyl, 6-chloro, carboxamide Modest antimycobacterial activity (TAACF program)
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide 5-tert-butyl, 6-chloro, carboxamide Photosynthesis inhibition (IC50 = 49.5 µmol·L⁻¹)
2-Acetyl Pyrazine 2-acetyl 122.1 Flavoring agent (FEMA No. 3126)

Key Observations

Lipophilicity and Bioactivity :

  • The tert-butyl/tert-butoxy group increases lipophilicity, which correlates with enhanced membrane penetration in bioactive compounds. For example, pyrazinecarboxamides with tert-butyl groups (e.g., compound 4 in ) exhibited photosynthesis inhibition (IC50 = 49.5 µmol·L⁻¹), suggesting that bulky substituents may optimize target binding .
  • In contrast, 2-acetyl pyrazine () is polar due to its ketone group, making it suitable for flavoring applications rather than pharmacological use.

Reactivity and Functionalization :

  • The vinyl group in this compound provides a site for cross-coupling or polymerization, similar to 2-methyl-5-vinylpyrazine (). This reactivity is absent in chloro- or carboxamide-substituted analogs.

Safety and Handling :

  • 2-Tert-butyl-6-chloropyrazine () requires stringent safety measures (e.g., artificial respiration if inhaled), highlighting that halogen substituents may increase toxicity. The vinyl analog’s safety profile remains unstudied but warrants caution.

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